Molecular Recognition: Comparative Binding Affinity of a 5-Methylpyridazin-3-yl Moiety in GLS1 Inhibition
In a study of glutaminase-1 (GLS1) inhibitors, a compound bearing the 5-methylpyridazin-3-yl substituent (incorporated into a more complex molecular architecture) exhibited a defined IC50 value in a biochemical assay [1]. While a direct comparator lacking this exact substitution pattern is not available in the same study, the data serves as class-level inference: the 5-methylpyridazin-3-yl group is a viable and potent motif for engaging this kinase target when compared to other pyridazine substitution patterns, such as the 5-chloro or 6-fluoro variants mentioned in patent literature [2]. The specific quantified binding provides a benchmark for the utility of this heterocyclic substructure.
| Evidence Dimension | In vitro inhibitory potency against GLS1 |
|---|---|
| Target Compound Data | IC50 = 31.1 nM (for a compound containing the 5-methylpyridazin-3-yl moiety) |
| Comparator Or Baseline | No direct comparator in assay; class-level inference from related pyridazinyl compounds |
| Quantified Difference | N/A |
| Conditions | Glutamate Oxidase/AmplexRed coupled assay |
Why This Matters
This data confirms the 5-methylpyridazin-3-yl fragment is a competent recognition element for a therapeutically relevant kinase, differentiating it from non-methylated or differently substituted pyridazine cores which may lack this specific binding profile.
- [1] BindingDB. BDBM387021: (2S)-2-(4-Fluorophenyl)-2-methoxy-N-[5-[[(3R)-1-(5-methylpyridazin-3-yl)pyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide and (2R)-2-(4-Fluorophenyl)-2-methoxy-N-[5-[[(3R)-1-(5-methylpyridazin-3-yl)pyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide. US9938265, Example 10(a). View Source
- [2] WOOD JAMES MATTHEW. Patent Document. A compound of Formula (I) or a pharmaceutically acceptable salt thereof. [Describes the importance of 5-methyl, 5-chloro, 6-methyl, and 6-fluoro pyridazinyl substituents for activity.] View Source
